Fructose-1-phosphate
Overview
Description
Fructose-1-phosphate is a derivative of fructose. It is generated mainly by hepatic fructokinase but is also generated in smaller amounts in the small intestinal mucosa and proximal epithelium of the renal tubule . It is an important intermediate of glucose metabolism .
Synthesis Analysis
Fructose-1-phosphate is synthesized by the enzyme ketohexokinase (KHK), which converts fructose to fructose 1-phosphate . This process is part of the metabolic pathway of fructose, which results in intermediates of glycolysis .Molecular Structure Analysis
The molecular formula of Fructose-1-phosphate is C6H13O9P . The systematic IUPAC name is (3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-oxohexyl dihydrogen phosphate .Chemical Reactions Analysis
Fructose-1-phosphate undergoes further conversion by aldolase B, the rate-limiting enzyme of fructose metabolism. Aldolase B converts it into glyceraldehyde and dihydroxyacetone phosphate (DHAP). Glyceraldehyde is then phosphorylated by triose kinase to glyceraldehyde 3-phosphate . This metabolism of fructose essentially results in intermediates of glycolysis .Physical And Chemical Properties Analysis
Fructose-1-phosphate has a molar mass of 260.136 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Enzymatic Assays for Metabolic Analysis : An overexpression and purification method for fructose-1-phosphate kinase from Escherichia coli was developed, enabling the specific measurement of fructose 1-phosphate in tissue extracts (Veiga-da-Cunha, Hoyoux, & Van Schaftingen, 2000).
Diagnostic Tool in Hereditary Fructose Intolerance : A new method using D-[U-14C]fructose-1-phosphate for fructose-bisphosphate aldolase assay facilitates the diagnosis of hereditary fructose intolerance, demonstrating significantly reduced aldolase activity in affected patients (Shin, Moro, Doliwa, & Endres, 1983).
Study of Fructose Catabolism in Bacteria : Fructose catabolism in Xanthomonas campestris pv. campestris involves fructose 1-phosphate, which is phosphorylated into fructose 1,6-bisphosphate by 1-phosphofructokinase. This research helps understand bacterial metabolism of fructose (de Crécy-Lagard, Bouvet, Lejeune, & Danchin, 1991).
Investigating Metabolic Disorders : A study on hereditary fructose intolerance highlighted the absence of renal fructose-1-phosphate aldolase activity, elucidating the metabolic abnormalities in this disorder (Morris, Ueki, Loh, Eanes, & McLin, 1967).
Glucokinase Regulation in Hepatocytes : Fructose 1-phosphate plays a role in the regulation of glucokinase activity in hepatocytes, contributing to our understanding of carbohydrate metabolism in liver cells (Davies, Detheux, & Van Schaftingen, 1990).
Biomedical Applications : Fructose 1,6-diphosphate, produced from fructose 1-phosphate, is used in medicine and as a precursor for biosynthesizing fine chemicals. A novel enzymatic pathway for its synthesis was developed, highlighting its significance in biomedical research (Wang, Liu, You, Li, & Zhang, 2017).
Safety And Hazards
Future Directions
Fructose-1-phosphate has evolved as a signaling molecule of abundancy, stimulating nutrient absorption, lipid storage, and reproduction . It is anticipated that reducing Fructose-1-phosphate, by either pharmacological inhibition of ketohexokinase (KHK) or societal measures, will mitigate the risk of diseases .
properties
IUPAC Name |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLSNQJRLJIGT-UYFOZJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891553 | |
Record name | Fructose 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fructose-1-phosphate | |
CAS RN |
15978-08-2 | |
Record name | Fructose 1-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15978-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructose-1-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Fructose, 1-(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fructose 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-fructose 1-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fructose 1-phosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82727ADC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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